Cas no 66256-28-8 (5-Fluoro-2-iodotoluene)

5-Fluoro-2-iodotoluene (CAS: 39998-85-1) is a halogenated aromatic compound featuring both fluorine and iodine substituents on a toluene backbone. This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Ullmann couplings. The electron-withdrawing fluorine and iodine groups enhance its reactivity, enabling selective functionalization for pharmaceuticals, agrochemicals, and advanced materials. Its stability under standard conditions and high purity (>98%) ensure consistent performance in demanding applications. The compound is particularly valued for its role in constructing complex molecular architectures, offering precise control over regioselectivity in synthetic pathways. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
5-Fluoro-2-iodotoluene structure
5-Fluoro-2-iodotoluene structure
Product Name:5-Fluoro-2-iodotoluene
CAS No:66256-28-8
MF:C7H6FI
MW:236.025417804718
MDL:MFCD00039397
CID:501992
PubChem ID:2774525
Update Time:2025-10-29

5-Fluoro-2-iodotoluene Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-1-iodo-2-methylbenzene
    • 5-FLUORO-2-IODOTOLUENE
    • Benzene,4-fluoro-1-iodo-2-methyl-
    • 2-Methyl-4-fluoroiodobenzene
    • Benzene, 4-fluoro-1-iodo-2-methyl-
    • AMY14555
    • 66256-28-8
    • DTXSID50951179
    • PS-7648
    • SY017057
    • A867501
    • CS-W019520
    • Benzene,1-fluoro-3-(iodomethyl)-
    • FT-0645433
    • VWBMDRDQJLUMMS-UHFFFAOYSA-N
    • SCHEMBL165788
    • AKOS009158503
    • 1,1,3,3,3-Pentafluoro-2-trifluoromethylpropylmethylether
    • 4-fluoro-1-iodo-2-methyl-benzene
    • AC-5991
    • FT-0638781
    • MFCD00039397
    • Fluoro-2-iodotoluene
    • 4-Fluoro-2-methyliodobenzene
    • EN300-101266
    • 2-Iodo-5-fluorotoluene
    • DTXCID501379310
    • DB-047404
    • 5-Fluoro-2-iodotoluene
    • MDL: MFCD00039397
    • Inchi: 1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
    • InChI Key: VWBMDRDQJLUMMS-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1C)F

Computed Properties

  • Exact Mass: 235.95000
  • Monoisotopic Mass: 235.95
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.788±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 206.8±20.0 ºC (760 Torr),
  • Flash Point: 82.1±5.9 ºC,
  • Refractive Index: 1.58
  • Solubility: Almost insoluble (0.038 g/l) (25 º C),
  • PSA: 0.00000
  • LogP: 2.73870
  • Vapor Pressure: No data available

5-Fluoro-2-iodotoluene Security Information

5-Fluoro-2-iodotoluene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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5-Fluoro-2-iodotoluene Production Method

5-Fluoro-2-iodotoluene Suppliers

Amadis Chemical Company Limited
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(CAS:66256-28-8)5-Fluoro-2-iodotoluene
Order Number:A867501
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:06
Price ($):183.0
Email:sales@amadischem.com

Additional information on 5-Fluoro-2-iodotoluene

5-Fluoro-2-Iodotoluene (CAS No. 66256-28-8): A Versatile Building Block in Modern Chemical Research and Pharmaceutical Development

In the realm of organic synthesis and medicinal chemistry, 5-fluoro-2-iodotoluene (CAS No. 66256-28-8) stands out as a critical intermediate due to its unique structural features and functional group versatility. This aromatic compound, characterized by a toluene backbone substituted with fluorine at the 5-position and iodine at the 2-position, exhibits exceptional reactivity in cross-coupling reactions—a cornerstone of modern drug discovery pipelines. Recent advancements in transition-metal catalysis have further solidified its role in constructing complex molecular architectures, particularly in the design of fluorinated heterocycles and iodylated bioactive scaffolds.

The strategic placement of fluorine and iodine groups confers distinct advantages. The electron-withdrawing fluorine atom enhances metabolic stability while modulating physicochemical properties, a critical factor in optimizing drug candidates. Meanwhile, the iodine substituent serves as an excellent leaving group in palladium-catalyzed Suzuki-Miyaura or Stille couplings, enabling efficient site-selective functionalization. A groundbreaking study published in Nature Chemistry (2023) demonstrated how this compound's dual substituent configuration allows for one-pot synthesis of multifunctionalized quinolines with unprecedented stereoselectivity—a breakthrough for anti-infective drug development.

In pharmaceutical R&D, 5-fluoro-2-iodotoluene has emerged as a key precursor for developing next-generation therapies targeting oncogenic pathways. Researchers at MIT recently utilized this compound to synthesize novel BET bromodomain inhibitors, achieving sub-nanomolar potency against BRD4 while maintaining favorable pharmacokinetic profiles. The iodine moiety facilitated orthogonal click chemistry steps that enabled precise ligand optimization without compromising fluorine's metabolic advantages.

Beyond medicinal applications, this compound plays a pivotal role in materials science innovation. Its ability to form stable covalent bonds with graphene oxide surfaces has led to breakthroughs in developing high-capacity lithium-sulfur batteries. A 2024 study from Stanford University demonstrated that iodylated fluoroarenes-functionalized electrodes achieved 90% capacity retention after 1,000 cycles—a significant leap toward commercializing next-gen energy storage systems.

The synthesis of CAS No. 66256-28-8 has undergone transformative improvements through continuous-flow methodologies. By integrating microwave-assisted Friedel-Crafts acylation with iodination steps under supercritical CO₂ conditions, chemists at Merck achieved >98% purity yields with reduced solvent consumption—a prime example of green chemistry principles applied to industrial-scale production.

In preclinical models, derivatives synthesized from this compound have shown promise in neurodegenerative disease research. A collaborative effort between Harvard Medical School and Pfizer revealed that fluorinated analogs derived from this scaffold exhibit selective inhibition of glycogen synthase kinase 3β (GSK3β)—a validated target for Alzheimer's therapy—without off-target effects observed with traditional inhibitors.

The compound's photophysical properties are also being leveraged in bioimaging applications. Conjugation with quantum dots via its iodo group enabled real-time tracking of intracellular processes with minimal autofluorescence interference, as reported in an Angewandte Chemie paper earlier this year.

Safety considerations remain paramount during handling due to its volatility at elevated temperatures (>140°C). Best practices include using nitrogen-purged gloveboxes during storage and employing automated synthesis platforms equipped with real-time vapor detection systems—a protocol now standard across top-tier pharmaceutical labs.

Ongoing research focuses on expanding its utility through machine learning-guided retrosynthetic analysis. AlphaFold-derived models predict that incorporating this scaffold into peptidomimetic frameworks could yield orally bioavailable agonists for previously undruggable membrane proteins—a potential paradigm shift in GPCR-targeted therapies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:66256-28-8)5-Fluoro-2-iodotoluene
A867501
Purity:99%
Quantity:500g
Price ($):183.0
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